molecular formula C15H18N2O5S B2719723 (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-52-0

(2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No. B2719723
CAS RN: 869070-52-0
M. Wt: 338.38
InChI Key: POAKQMTUEACSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a sulfonate derivative of a pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Sulfonates are esters or salts of sulfonic acid, which are highly polar and often used in detergents and surfactants .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic, and conjugated system, which can have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, sulfonates are highly polar and usually soluble in water . Pyrimidines are relatively stable and can participate in stacking interactions due to their aromaticity .

Scientific Research Applications

Palladium Complexes in Catalysis

The compound’s structure suggests it could serve as a ligand or precursor for palladium complexes. Palladium pincer complexes have gained attention for their catalytic properties in various reactions, including Kharasch and aldol Michael additions, Heck and Suzuki couplings, dehydrogenation, and hydrogen transfer . Investigating its role in C-C coupling reactions could reveal novel applications.

Organocatalysis

Isohexide derivatives, related to this compound, have shown efficacy as ligands in organometallic catalysis or as organocatalysts . Exploring its behavior in catalytic reactions could lead to innovative applications in synthetic chemistry.

properties

IUPAC Name

(2,3,5-trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9-6-10(2)11(3)12(7-9)22-23(20,21)13-8-16(4)15(19)17(5)14(13)18/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKQMTUEACSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.